molecular formula C14H14O4 B12821494 Dimethyl-2-(3-phenylprop-2-ynyl)-malonate

Dimethyl-2-(3-phenylprop-2-ynyl)-malonate

Cat. No.: B12821494
M. Wt: 246.26 g/mol
InChI Key: PLPCBCWNWHVOPB-UHFFFAOYSA-N
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Description

Dimethyl-2-(3-phenylprop-2-ynyl)-malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid, which are widely used in organic synthesis due to their versatility. This particular compound features a phenylprop-2-ynyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-2-(3-phenylprop-2-ynyl)-malonate typically involves the alkylation of dimethyl malonate with 3-phenylprop-2-ynyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-2-(3-phenylprop-2-ynyl)-malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for ester substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Dimethyl-2-(3-phenylprop-2-ynyl)-malonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Dimethyl-2-(3-phenylprop-2-ynyl)-malonate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Its alkyne group allows it to undergo cycloaddition reactions, forming new carbon-carbon bonds and contributing to its versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.

    Phenylpropiolic acid: Contains a similar phenylprop-2-ynyl group but lacks the malonate core.

Uniqueness

Dimethyl-2-(3-phenylprop-2-ynyl)-malonate is unique due to its combination of the malonate core and the phenylprop-2-ynyl group. This structure provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

dimethyl 2-(3-phenylprop-2-ynyl)propanedioate

InChI

InChI=1S/C14H14O4/c1-17-13(15)12(14(16)18-2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,10H2,1-2H3

InChI Key

PLPCBCWNWHVOPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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